molecular formula C29H28FN3O3 B11121364 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide

2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11121364
M. Wt: 485.5 g/mol
InChI Key: RTDUCFJPGVZOAK-LICLKQGHSA-N
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Description

2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the tert-butylphenyl group onto the quinoxaline core.

    Formation of the Enoyl Group: The enoyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Acetylation: The final step involves the acetylation of the quinoxaline derivative with 4-fluoroaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the enoyl group, converting it to a saturated ketone.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Saturated ketones.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s quinoxaline core is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The enoyl and acetyl groups may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide
  • **2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-bromophenyl)acetamide
  • **2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique candidate for various applications.

Properties

Molecular Formula

C29H28FN3O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-[1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C29H28FN3O3/c1-29(2,3)20-11-8-19(9-12-20)10-17-27(35)33-24-7-5-4-6-23(24)32-28(36)25(33)18-26(34)31-22-15-13-21(30)14-16-22/h4-17,25H,18H2,1-3H3,(H,31,34)(H,32,36)/b17-10+

InChI Key

RTDUCFJPGVZOAK-LICLKQGHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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